Cyclopropyl 2-fluorobenzyl ketone
Description
Significance in Advanced Organic Synthesis
The structure of Cyclopropyl (B3062369) 2-fluorobenzyl ketone makes it a valuable building block in organic synthesis. The presence of the ketone functional group, the reactive cyclopropyl ring, and the fluorinated aromatic ring allows for a variety of chemical transformations. chemimpex.com Donor-acceptor cyclopropanes, a class of compounds to which this ketone belongs, are known for their high reactivity with a wide range of reaction partners. nih.gov This reactivity enables chemists to construct complex molecular scaffolds that are often difficult to access through other synthetic routes. nih.gov
One of the common synthetic routes to produce Cyclopropyl 2-fluorobenzyl ketone involves a Grignard reaction. This method typically uses 2-fluorobenzyl bromide and cyclopropanecarbonitrile (B140667). Alternative syntheses have also been developed, for instance, using o-fluorophenyl acetate (B1210297) or cyclopropanecarboxylic acid as starting materials, which are reported to have milder reaction conditions and be more environmentally friendly. google.comgoogle.com
Role as a Key Intermediate in Pharmaceutical Development
Perhaps the most significant application of this compound is its role as a key intermediate in the synthesis of the antiplatelet drug, Prasugrel (B1678051). lookchem.com Prasugrel is used to prevent the formation of blood clots and reduce the risk of thrombotic cardiovascular events. asianpubs.org
The synthesis of Prasugrel from this compound involves several steps. A common pathway includes the bromination of the ketone at the α-position to form 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. asianpubs.org This intermediate is then reacted with a thienopyridine derivative, followed by acylation to yield Prasugrel. asianpubs.orgchemicalbook.com The purity of the final active pharmaceutical ingredient is critical, and therefore, understanding and controlling the impurities that may arise from the synthesis of this compound is an important area of research. asianpubs.org
Historical Context of Research and Development
The development of this compound is intrinsically linked to the discovery and commercialization of Prasugrel. The initial synthesis of Prasugrel was first described in a Japanese patent, with subsequent patents filed in Europe and the United States. googleapis.com Early synthetic routes for the ketone intermediate often utilized Grignard reagents derived from bromo derivatives. researchgate.net
Over time, research has focused on developing more efficient and cost-effective synthetic methods. For example, processes using the more economical 2-fluorobenzyl chloride instead of the bromide have been reported. researchgate.net Furthermore, various patents describe improved methods for preparing Prasugrel and its intermediates, highlighting the ongoing efforts to optimize the synthesis of this important pharmaceutical. google.comgoogle.comchemicalbook.com These advancements aim to improve yield, reduce environmental impact, and ensure the high purity required for pharmaceutical applications. google.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGTJUQWKWYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571032 | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150322-73-9 | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Studies
Grignard Reagent-Based Syntheses
The Grignard reaction is a cornerstone for the formation of the carbon-carbon bond between the cyclopropyl (B3062369) and 2-fluorobenzyl moieties. Various starting materials and strategies have been employed to maximize yield and efficiency.
A prevalent method involves the reaction of a Grignard reagent, formed from a 2-fluorobenzyl halide, with cyclopropanecarbonitrile (B140667). google.comgoogle.com In this procedure, magnesium metal reacts with a 2-fluorobenzyl halide (typically bromide or chloride) in an ether solvent, such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), to form the 2-fluorobenzyl magnesium halide. epo.org This Grignard reagent is then added to cyclopropanecarbonitrile. The resulting intermediate is subsequently hydrolyzed, often with an aqueous solution of ammonium (B1175870) chloride, to yield the final ketone product. The reaction mixture is typically worked up by extraction with a solvent like ethyl acetate (B1210297), followed by washing and purification, commonly through silica (B1680970) gel chromatography.
For instance, one documented procedure involves preparing the Grignard reagent from 2-fluorobenzylbromide and magnesium powder in anhydrous diethyl ether. The reaction mixture is then added dropwise to a solution of cyclopropyl cyanide (cyclopropanecarbonitrile) in diethyl ether. After a period of stirring and reflux, the reaction is quenched and purified, yielding the desired ketone. Yields for these types of reactions have been reported in the range of 69-70%. epo.orgresearchgate.net
| Reagent 1 | Reagent 2 | Solvent | Key Conditions | Reported Yield |
| 2-Fluorobenzyl bromide | Cyclopropanecarbonitrile | Diethyl Ether | Formation of Grignard reagent, then addition to nitrile, followed by reflux and aqueous workup. | ~70% epo.orgresearchgate.net |
| 2-Fluorobenzyl chloride | Cyclopropanecarbonitrile | Diethyl Ether | Reaction at the boiling point of the solvent, followed by aqueous ammonium chloride quench and column chromatography. epo.org | 69% epo.org |
An alternative Grignard-based synthesis utilizes different starting materials: methyl cyclopropyl carboxylate and 2-fluoro benzyl (B1604629) acetic acid. googleapis.com In this approach, a Grignard reagent, such as isopropyl magnesium bromide, is first prepared. This reagent then reacts with 2-fluoro benzyl acetic acid in a solvent mixture like toluene (B28343)/THF, followed by the addition of methyl cyclopropyl carboxylate. googleapis.com The reaction is completed by refluxing the mixture for several hours. After hydrolysis and acidification, the product is purified via high-vacuum distillation, achieving high purity (99% by HPLC) and a yield of around 85g from 100g of the starting acid. googleapis.com
| Grignard Reagent | Substrate 1 | Substrate 2 | Solvent | Key Conditions | Purity |
| Isopropyl magnesium bromide | 2-Fluoro benzyl acetic acid | Methyl cyclopropyl carboxylate | THF/Toluene | Stepwise addition at controlled temperatures (5-15°C), followed by reflux at 65°C. googleapis.com | 99% (HPLC) googleapis.com |
Efforts to improve the cost-efficiency and sustainability of the synthesis have led to methods that reduce the amount of Grignard reagent required. One such optimized route, using an o-fluorophenyl acetate derivative, successfully halves the consumption of the Grignard reagent. This method involves the reaction of isopropylmagnesium chloride with o-fluoro acid sodium salt, followed by the addition of an ethylene-acetic acid methyl ester. This process not only cuts the required Grignard reagent by 50% but also eliminates energy-intensive rectification steps, offering a more economical and environmentally friendly alternative.
The choice of halide in the 2-fluorobenzyl precursor has significant economic and practical implications. While many initial syntheses employed 2-fluorobenzyl bromide, it has been demonstrated that the more affordable 2-fluorobenzyl chloride can be used effectively. epo.orgresearchgate.net From an economic standpoint, chloro derivatives are generally cheaper and have a lower molecular weight, meaning less is required on a molar basis. epo.org
Research has shown that reacting the Grignard reagent derived from 2-fluorobenzyl chloride with N,N-dimethyl cyclopropyl carboxamide can significantly increase the reaction yield, in some cases doubling it compared to the bromo derivative. epo.orgresearchgate.net It was surprisingly found that using cyclopropanecarboxylic acid dimethylamide with 2-fluorobenzyl-magnesium chloride leads to an almost quantitative yield at room temperature, with a significant reduction in by-products that can arise from reactions with a second Grignard molecule. epo.orgresearchgate.net In contrast, reacting 2-fluorobenzyl magnesium chloride with cyclopropanecarbonyl chloride or cyclopropanecarbonitrile under similar conditions resulted in very low yields (5% and 16.5%, respectively). researchgate.net
The Grignard reaction, while powerful, is not without its mechanistic complexities. The reagent itself is a strong base and nucleophile that reacts with electrophilic carbonyl groups. mnstate.edusigmaaldrich.com In the context of ester or nitrile addition, the reaction proceeds through an initial nucleophilic attack to form a tetrahedral intermediate. mnstate.edumit.edu
A key challenge in these syntheses is the potential for a second addition of the Grignard reagent. mit.edu After the initial addition to a substrate like an ester or nitrile and subsequent rearrangement or hydrolysis to form the ketone, this newly formed ketone is also highly reactive towards the Grignard reagent. mit.edu This can lead to the formation of a tertiary alcohol as an undesired diaddition by-product, which reduces the yield of the target ketone. epo.orgmit.edu
Kinetic and mechanistic studies, including those using flow chemistry, have been employed to understand and control this competitive consecutive reaction. mit.edu The reaction mechanism is often depicted as a [2+2] cycloaddition. mit.edu Controlling reaction conditions, such as maintaining cryogenic temperatures (e.g., -40 °C), is crucial to favor the desired monoaddition and prevent the formation of the diaddition product. mit.edu The choice of substrate is also critical; reacting the Grignard reagent with a cyclopropanecarboxylic acid dimethylamide, for example, has been shown to significantly minimize the formation of these by-products compared to using cyclopropanecarbonitrile. epo.orgresearchgate.net
Alternative Synthetic Routes
To circumvent the often harsh and sensitive conditions of Grignard reactions (e.g., the need for anhydrous and anaerobic environments), alternative synthetic methods have been developed. google.comgoogle.com One patented method uses o-fluorophenyl acetate or cyclopropanecarboxylic acid as the starting material. google.comgoogle.com For example, o-fluoro-acid ethyl ester and another ester are dissolved in DMF, and reagents like CDI and sodium hydride are added. google.com This approach is advantageous as it avoids the use of the highly lachrymatory 2-fluorobenzyl halides and the stringent conditions required for Grignard reagent formation, making it simpler, safer, and more suitable for large-scale production. google.comgoogle.com
Another powerful method for cyclopropane (B1198618) ring formation is the Corey-Chaykovsky reaction. nih.gov This reaction typically involves reacting an α,β-unsaturated ketone (a chalcone (B49325) derivative in this context) with a sulfur ylide, such as one generated from trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride. nih.gov This method allows for the direct cyclopropanation of an enone precursor, offering a different strategic approach to constructing the cyclopropyl ketone moiety. nih.govx-chemrx.com
Acylation of Cyclopropanecarboxylic Acid Derivatives
A primary and industrially relevant method for synthesizing Cyclopropyl 2-fluorobenzyl ketone involves the acylation of a cyclopropane source with a 2-fluorobenzyl moiety. This is often accomplished using a Grignard reaction. In this approach, a Grignard reagent, typically 2-fluorobenzylmagnesium halide, is prepared from the corresponding 2-fluorobenzyl halide (chloride or bromide) and magnesium metal. researchgate.net This organometallic intermediate then reacts with a derivative of cyclopropanecarboxylic acid, such as cyclopropanecarbonitrile or a cyclopropanecarboxylic acid dialkylamide, to form the target ketone. researchgate.net
The reaction with cyclopropanecarbonitrile proceeds via nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an intermediate imine salt, which is subsequently hydrolyzed to yield the ketone. When using a cyclopropanecarboxylic acid dialkylamide, the reaction forms a stable tetrahedral intermediate that, upon workup, collapses to the ketone. researchgate.net The use of 2-fluorobenzyl chloride is often preferred on an industrial scale due to its lower cost compared to the bromide derivative. researchgate.net
A typical procedure involves the slow addition of the 2-fluorobenzyl halide to a suspension of magnesium in an ether solvent like diethyl ether or tert-butyl methyl ether to form the Grignard reagent. researchgate.net This is followed by the addition of the cyclopropane derivative. The reaction mixture is then quenched with an aqueous solution, such as ammonium chloride, to hydrolyze the intermediate and liberate the ketone. researchgate.net
Table 1: Grignard-based Synthesis of this compound
| Reactant A | Reactant B | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-fluorobenzylbromide | Cyclopropyl cyanide | Diethyl ether | Reflux for 1 hour | ~69% | researchgate.net |
Photochemical Synthesis Approaches and Their Reaction Mechanisms
Photochemical methods offer alternative pathways for constructing cyclopropyl ketones, often proceeding under mild conditions. While many photochemical reactions of cyclopropyl ketones lead to rearrangements and ring-openings, specific conditions can be employed for their synthesis. acs.org A notable photochemical synthesis of this compound involves a nickel-catalyzed cross-coupling reaction.
In this method, 1-bromomethyl-2-fluorobenzene is reacted with cyclopropanecarbaldehyde in the presence of a nickel catalyst system and a photocatalyst under visible light irradiation. The reaction proceeds under an inert atmosphere at a controlled temperature.
Mechanism Overview: The general mechanism for such photochemical reactions often involves the generation of radical intermediates. acs.org For β,γ-unsaturated ketones, a common photochemical transformation is the oxa-di-π-methane rearrangement, which converts the unsaturated ketone into a cyclopropyl ketone. nih.gov In nickel-catalyzed photochemical reactions, the photocatalyst absorbs light and enters an excited state. This excited state can then engage in single-electron transfer (SET) processes with the nickel catalyst and the organic substrates, initiating a catalytic cycle that involves radical intermediates to form the C-C bond of the final ketone product. The photolysis of certain β,γ-cyclopropyl ketones can also proceed via α-cleavage to form a biradical intermediate, which can then rearrange to new products.
Table 2: Photochemical Synthesis of this compound
| Reactants | Catalyst System | Conditions | Yield | Reference |
|---|
Decarboxylative Rearrangements in Cyclopropyl Ketone Formation
Modern synthetic chemistry has increasingly utilized decarboxylative cross-coupling reactions to form ketones from readily available carboxylic acids. chinesechemsoc.orgnih.gov These methods, often catalyzed by transition metals like nickel and/or promoted by photoredox catalysts, provide a powerful way to forge C-C bonds. chinesechemsoc.orgnih.gov A general strategy involves the coupling of a carboxylic acid-derived redox-active ester (as a radical precursor) with an acyl donor, such as an acyl chloride or another activated carboxylic acid derivative. nih.govnih.gov
The mechanism typically involves the generation of an alkyl radical via decarboxylation of the redox-active ester, which is then captured by an acylnickel(II) intermediate. nih.gov Reductive elimination from the resulting nickel(III) species yields the ketone. This approach is valued for its broad substrate scope and functional group tolerance. chinesechemsoc.orgnih.gov
However, when dealing with cyclopropane-containing substrates, the potential for rearrangement exists. For instance, the thermal decarboxylation of 1-(cyclopropylcarbonyl)cyclopropane carboxylic acid does not yield the expected dicyclopropyl ketone but instead rearranges to form 2-cyclopropyl-4,5-dihydrofuran. arkat-usa.org This suggests that the decarboxylation can be accompanied by a ring-opening of the cyclopropane moiety. arkat-usa.org The mechanism is proposed to proceed through a synchronous decarboxylation-rearrangement pathway rather than the formation of a cyclopropyl ketone intermediate that subsequently rearranges. arkat-usa.org This highlights a key mechanistic consideration in the synthesis of cyclopropyl ketones from carboxylic acid precursors.
Ring-Opening and Functionalization of Furan (B31954) Derivatives
The synthesis of cyclopropyl ketones can also be achieved starting from furan derivatives. This strategy involves the transformation of the furan ring into the requisite acyclic carbon chain, which is then cyclized to form the cyclopropane ring. A representative example is the synthesis of cyclopropyl methyl ketone from 2-methylfuran (B129897). google.com
This process can be carried out in a one-pot sequence involving:
Hydrogenation and Hydrolysis: 2-methylfuran is subjected to catalytic hydrogenation in the presence of water. This step opens the furan ring to produce an intermediate acetyl-n-propanol. google.com
Chlorination: The resulting alcohol is then treated with hydrochloric acid to convert the terminal hydroxyl group into a chloride, yielding 5-chloro-2-pentanone (B45304). google.com
Ring Closure: Finally, the 5-chloro-2-pentanone undergoes an intramolecular cyclization under basic conditions to form cyclopropyl methyl ketone. google.com
This pathway demonstrates how the furan scaffold can serve as a latent precursor to the carbon backbone needed for a cyclopropyl ketone, with the cyclopropane ring being formed in the final step. The reverse reaction, the rearrangement of cyclopropyl ketones to dihydrofurans (known as the Cloke-Wilson rearrangement), is also well-documented and typically occurs under thermal or acidic conditions. rsc.orgresearchgate.net
One-Pot Synthetic Protocols for Cyclopropyl Ketones
One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by minimizing intermediate purification steps. Several one-pot or streamlined procedures have been developed for the synthesis of cyclopropyl ketones.
One such method for preparing this compound starts from o-fluorophenyl acetate and cyclopropanecarboxylic acid. google.com The reaction involves treating a mixture of the starting materials with N,N'-carbonyldiimidazole (CDI) and then sodium hydride in DMF. The intermediate product is then subjected to acidic hydrolysis and decarboxylation in a subsequent step to yield the final ketone. google.com This approach avoids the need for preparing a Grignard reagent in a separate step under strictly anhydrous conditions. google.com
Another powerful one-pot strategy is photoredox/nickel dual-catalyzed decarboxylative acylation, which can construct ketones from two different carboxylic acids. chinesechemsoc.org This method has been demonstrated on a gram scale and showcases excellent functional group compatibility under mild reaction conditions. chinesechemsoc.org Similarly, the synthesis of cyclopropyl methyl ketone from 2-methylfuran can be performed as a streamlined, multi-step, one-pot process. google.com
Advanced Synthetic Strategies and Process Optimization
Moving from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, scalability, and environmental impact.
Industrial Scale-Up Considerations and Methods
For the industrial production of this compound, an important intermediate for pharmaceuticals, several factors must be optimized. researchgate.netgoogle.com
Starting Material Selection: The choice of starting materials is critical for cost-effectiveness. For Grignard-based syntheses, using 2-fluorobenzyl chloride is more economical than the corresponding bromide due to its lower price and molecular weight. researchgate.net
Reaction Conditions: Methods that avoid harsh or hazardous conditions are preferred. For example, synthetic routes that circumvent the need for strictly anhydrous and anaerobic conditions, typical for Grignard reactions, are advantageous for large-scale operations. google.com
Purification: Purification methods must be scalable. Column chromatography, while common in the lab, is often unsuitable for producing large quantities of product due to the large volumes of solvent required, making the process expensive and environmentally unfriendly. researchgate.net Therefore, processes that yield a product amenable to purification by distillation or crystallization are highly desirable.
Continuous Flow Synthesis: A modern approach to process optimization is the use of continuous-flow chemistry. This technique allows for the safe handling of reactive intermediates and precise control over reaction parameters like temperature and pressure. The synthesis of cyclopropyl ketones has been demonstrated using continuous-flow systems with reusable solid-supported catalysts, which can lead to higher throughput, better consistency, and easier scale-up. nih.gov
Table 3: Comparison of Industrial Synthesis Considerations
| Feature | Laboratory Method (e.g., Grignard) | Optimized Industrial Method |
|---|---|---|
| Halide Source | 2-fluorobenzyl bromide | 2-fluorobenzyl chloride (more economical) researchgate.net |
| Reaction Type | Grignard (requires anhydrous/anaerobic conditions) | Non-Grignard Claisen-type condensation or flow chemistry google.comnih.gov |
| Purification | Column chromatography researchgate.net | Distillation or crystallization |
| Process Type | Batch processing | Continuous-flow processing nih.gov |
Catalysis in Cyclopropanation and Related Reactions
The formation of the cyclopropane ring is a critical step in the synthesis of this compound and related donor-acceptor (D-A) cyclopropanes. Catalysis plays a pivotal role in achieving high efficiency, yield, and stereoselectivity in these transformations.
One prominent method for the synthesis of D-A cyclopropanes is the Corey-Chaykovsky cyclopropanation. nih.gov This reaction involves the use of a sulfoxonium ylide, typically generated from trimethylsulfoxonium iodide and a strong base like sodium hydride, to convert an α,β-unsaturated ketone (a chalcone derivative) into the corresponding cyclopropyl ketone. nih.gov Research on the synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones demonstrated that optimal yields (up to 70%) could be achieved by carefully controlling reaction conditions, such as temperature (−10 °C), solvent systems (DMSO/THF mixtures), and the stoichiometry of the reagents. nih.gov This method typically proceeds with the retention of stereochemistry, yielding products as single diastereomers. nih.gov
In addition to ylide-based methods, transition metal catalysis is widely employed for cyclopropanation reactions. For compounds structurally related to this compound, screening various cyclopropanation catalysts, such as rhodium(II) complexes, is recommended to enhance reaction yields. A broad array of late transition metal compounds has proven effective in catalyzing the cyclopropanation of alkenes with ene-yne-ketones. nih.gov These catalysts facilitate the formation of a key (2-furyl)carbene complex intermediate, which then reacts with an alkene to form the cyclopropane ring. nih.gov The choice of catalyst can influence which alkene moiety is selectively cyclopropanated in diene substrates, with a preference for the more electron-rich double bond. nih.gov
Catalysts in Cyclopropanation of Ene-Yne-Ketones
| Catalyst | Catalyst Type | Application | Reference |
|---|---|---|---|
| [Rh(OAc)2]2 | Rhodium(II) Complex | Effective catalyst for cyclopropanation of alkenes with ene-yne-ketones. | nih.gov |
| [RuCl2(CO)3]2 | Ruthenium Complex | Catalyzes the formation of 5-phenyl-2-furylcyclopropane derivatives. | nih.gov |
| [RhCl(cod)]2 | Rhodium(I) Complex | Effective catalyst for cyclopropanation of alkenes with ene-yne-ketones. | nih.gov |
| PdCl2 | Palladium(II) Complex | Catalyzes the cyclopropanation of alkenes effectively. | nih.gov |
| PtCl2 | Platinum(II) Complex | Catalyzes the cyclopropanation of alkenes effectively. | nih.gov |
| Cr(CO)5(THF) | Chromium Complex | Generates a (2-furyl)carbene complex for cyclopropanation. | nih.gov |
In-situ Monitoring of Reactive Intermediates
Understanding the mechanistic pathways in the synthesis of this compound requires the characterization of transient species. In-situ monitoring techniques are invaluable for observing reactive intermediates directly within the reaction mixture, providing insights that are not accessible through analysis of the final products alone.
For complex syntheses, it is recommended to use analytical workflows that combine multiple techniques. The combination of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for purity analysis with in-situ Infrared (IR) spectroscopy is a powerful approach to monitor the appearance and disappearance of reactive intermediates throughout the reaction. Isotopic labeling studies can also be employed to trace the pathways of specific atoms and provide definitive mechanistic insights.
Techniques for Monitoring Reactive Intermediates
| Technique | Purpose | Intermediate/Species Monitored | Reference |
|---|---|---|---|
| In-situ IR Spectroscopy | Real-time monitoring of functional group changes. | Reactive intermediates, tracking reactant consumption and product formation. | |
| HPLC-MS | Purity analysis and identification of species. | Reaction components, intermediates, and byproducts. | |
| Isotopic Labeling | Mechanistic pathway elucidation. | Tracking specific atoms through the reaction mechanism. | |
| Trapping Agents (e.g., methanol) | Stabilize and identify transient species. | Transient intermediates that might otherwise decompose. |
Solvent-Dependent Reaction Outcomes and Energy Barriers
The choice of solvent is a critical parameter in the synthesis of cyclopropyl ketones, as it can significantly influence reaction pathways, product distribution, and the energy barriers associated with different mechanistic routes. For derivatives of this compound, solvent polarity is a key factor that dictates the reaction outcome.
Studies have shown that polar and non-polar solvents can favor entirely different transformations:
Polar solvents , such as tert-butyl alcohol, tend to promote the nucleophilic attack on the cyclopropane ring. This leads to ring-opening reactions, which can form products like dihydrofurans or esters instead of preserving the desired cyclopropyl moiety.
Non-polar solvents , like hexane, favor radical-mediated pathways. In these environments, cleavage of the cyclopropane ring is less likely, thus preserving the core structure of the target ketone.
The influence of the solvent is also evident in photochemical reactions. For certain cyclopropyl ketones, irradiation in tert-butyl alcohol results in rapid ring-opening, with reactions completing in as little as 15 minutes. In contrast, when ether is used as the solvent, photoreduction becomes the dominant pathway, and the cyclopropyl group remains intact.
To fully understand these solvent effects, computational modeling and kinetic studies are recommended. Techniques like Density Functional Theory (DFT) can be used to map the potential energy surfaces of the reaction in different solvent environments, providing quantitative estimates of the energy barriers for competing pathways like ring-opening versus radical-mediated reactions.
Effect of Solvent Polarity on Reaction Pathways
| Solvent Type | Example Solvent | Favored Pathway | Primary Outcome | Reference |
|---|---|---|---|---|
| Polar | tert-Butyl Alcohol | Nucleophilic Attack | Ring-opening of the cyclopropane ring. | |
| Non-polar | Hexane | Radical-mediated | Preservation of the cyclopropane ring. | |
| Ethereal | Diethyl Ether, THF | Photoreduction / Grignard Reaction | Dominant photoreduction; common solvent for Grignard synthesis. | researchgate.net |
Chemical Reactivity and Transformation Pathways
Oxidation Reactions and Product Formation
The oxidation of ketones can lead to various products depending on the oxidizing agent and reaction conditions. For cyclopropyl (B3062369) 2-fluorobenzyl ketone, the primary site of oxidation is the ketone functionality itself, which can be cleaved to form carboxylic acids.
Conversions to Carboxylic Acids
The oxidation of cyclopropyl 2-fluorobenzyl ketone can yield 2-fluorobenzoic acid. This transformation involves the cleavage of the carbon-carbon bond between the carbonyl group and the cyclopropyl ring. Strong oxidizing agents are typically required for this type of reaction. While specific experimental data for the oxidation of this compound is not extensively detailed in publicly available literature, the general principles of ketone oxidation suggest that reagents like potassium permanganate (B83412) or chromium trioxide could be employed.
For instance, the oxidation of alkyl aryl ketones with potassium permanganate typically proceeds under acidic or alkaline conditions, leading to the formation of the corresponding benzoic acid. In the case of this compound, the reaction would likely involve the formation of an intermediate that is subsequently cleaved to yield 2-fluorobenzoic acid and cyclopropanecarboxylic acid.
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Potential Product |
| This compound | Potassium permanganate | 2-Fluorobenzoic acid |
Reduction Reactions and Functional Group Transformations
The carbonyl group of this compound is susceptible to reduction, leading to the formation of alcohols or amines, depending on the reducing agent and reaction conditions.
Formation of Corresponding Alcohols
The reduction of this compound to its corresponding secondary alcohol, 1-(cyclopropyl)-2-(2-fluorophenyl)ethanol, is a common transformation. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for the reduction of ketones to alcohols. nih.gov The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used for this transformation, usually in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107). volsen-chem.com
Table 2: Reduction of this compound to the Corresponding Alcohol
| Starting Material | Reducing Agent | Solvent | Product |
| This compound | Sodium borohydride (NaBH₄) | Methanol/Ethanol | 1-(cyclopropyl)-2-(2-fluorophenyl)ethanol |
| This compound | Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | 1-(cyclopropyl)-2-(2-fluorophenyl)ethanol |
Production of Amines through Ketone Reduction
Reductive amination is a versatile method for the synthesis of amines from ketones. This process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction. For this compound, reaction with ammonia (B1221849) would lead to a primary amine, while reaction with a primary amine would yield a secondary amine.
Table 3: Potential Amines from Reductive Amination of this compound
| Starting Material | Amine Source | Reducing Agent | Potential Product |
| This compound | Ammonia | NaBH₃CN or H₂/Catalyst | 1-(cyclopropyl)-2-(2-fluorophenyl)ethanamine |
| This compound | Primary Amine (R-NH₂) | NaBH₃CN or H₂/Catalyst | N-alkyl-1-(cyclopropyl)-2-(2-fluorophenyl)ethanamine |
Substitution Reactions Involving the Fluorine Atom
The fluorine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, such reactions can be facilitated under specific circumstances.
Nucleophilic Aromatic Substitution Studies
Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). youtube.comthieme-connect.de The carbonyl group in this compound is an electron-withdrawing group, but its activating effect in the ortho position is generally not sufficient to enable facile substitution of the fluorine atom with common nucleophiles under mild conditions.
For nucleophilic aromatic substitution to occur on the 2-fluorobenzyl moiety, forcing conditions such as high temperatures, high pressures, and the use of very strong nucleophiles or specialized catalytic systems would likely be necessary. There is a lack of specific studies in the available literature detailing successful nucleophilic aromatic substitution reactions involving the fluorine atom of this compound.
Reactions Involving the Ketone Functionality
The ketone group is a central site of reactivity in this compound. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. libretexts.org This electrophilicity is further influenced by the adjacent cyclopropyl and 2-fluorobenzyl groups. Reactions such as reductions to alcohols and oxidations to carboxylic acids are possible transformations for this ketone.
This compound possesses enolizable protons on the methylene (B1212753) carbon (the α-carbon) situated between the carbonyl group and the 2-fluorobenzyl ring. This structural feature allows it to participate in reactions that form α,β-unsaturated ketones, also known as enones. wikipedia.org The typical mechanism involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile.
A primary pathway to synthesize α,β-unsaturated ketones is the aldol (B89426) condensation. wikipedia.org In a crossed-aldol reaction, the enolate of this compound could react with an aldehyde or another ketone. Subsequent dehydration of the resulting β-hydroxy ketone (the aldol adduct) yields the conjugated α,β-unsaturated ketone. This reaction extends the conjugation of the system, which is a common strategy in the synthesis of complex molecules.
A significant reaction pathway for cyclopropyl aryl ketones involves condensation with aryl aldehydes. These reactions, often variants of the aldol condensation, can lead to a variety of products depending on the reaction conditions. Research has shown that in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), cyclopropyl aryl ketones can undergo a ring-opening reaction when treated with an arylaldehyde, yielding 2-(2-hydroxyethyl)-1,3-diarylpropenones. researchgate.net
Table 1: Illustrative Condensation Reactions of Cyclopropylmethyl Ketone with Aromatic Aldehydes This table presents data for the analogous compound cyclopropylmethyl ketone to demonstrate the general principles of condensation reactions with aryl aldehydes.
| Aromatic Aldehyde Reactant | Product | Yield (%) |
| Benzaldehyde | (2E)-1-Cyclopropyl-3-phenylprop-2-en-1-one | 92 |
| 4-Methoxybenzaldehyde | (2E)-1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one | 98 |
| 4-Chlorobenzaldehyde | (2E)-3-(4-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | 95 |
| 4-Nitrobenzaldehyde | (2E)-1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one | 96 |
| Data derived from analogous reactions reported for cyclopropylmethyl ketone. kau.edu.sa |
Influence of Cyclopropyl and Fluorobenzyl Moieties on Reactivity
The reactivity of the ketone functionality in this compound is not governed by the carbonyl group in isolation. The adjacent cyclopropyl and 2-fluorobenzyl moieties exert significant electronic and steric effects that modulate its behavior. cymitquimica.comresearchgate.net
The cyclopropyl group is a small, highly strained ring. cymitquimica.com This ring strain gives it unique electronic properties, often described as having partial double-bond (π-character). It can electronically stabilize an adjacent carbocation or, in the case of reactions involving the ketone, influence the stability of intermediates. researchgate.net The presence of an electron-accepting group like a ketone can make the cyclopropane (B1198618) ring susceptible to nucleophilic ring-opening reactions, a pathway that competes with reactions at the carbonyl center. researchgate.netresearchgate.net
The 2-fluorobenzyl moiety influences reactivity primarily through electronic effects. The fluorine atom is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect). cymitquimica.com This effect is transmitted through the sigma bonds, pulling electron density away from the rest of the molecule. This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles compared to non-fluorinated analogues. quora.comnih.gov While fluorine also has an electron-donating resonance effect (+R effect), the inductive effect is generally dominant for halogens in this context.
Table 2: Summary of Moiety Influences on Ketone Reactivity
| Moiety | Primary Effect | Consequence for Ketone Reactivity |
| Cyclopropyl Group | Ring Strain, Unique Electronic & Steric Properties | - Can participate in ring-opening reactions. researchgate.netresearchgate.net - Influences stability of reaction intermediates. |
| 2-Fluorobenzyl Group | Strong Electron-Withdrawing Inductive Effect (-I) | - Increases electrophilicity of the carbonyl carbon. cymitquimica.com - Enhances reactivity towards nucleophilic addition. nih.gov |
Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For cyclopropyl (B3062369) 2-fluorobenzyl ketone, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum of cyclopropyl 2-fluorobenzyl ketone is anticipated to exhibit distinct signals corresponding to the protons of the cyclopropyl ring, the methylene (B1212753) bridge, and the 2-fluorobenzyl group. Due to the absence of specific, publicly available experimental spectra for this compound, a detailed interpretation is based on established chemical shift values for similar structural motifs.
The protons on the cyclopropyl ring are expected to appear in the upfield region, typically between 0.8 and 1.5 ppm. These protons would likely present as complex multiplets due to geminal and cis/trans vicinal couplings. The methine proton of the cyclopropyl group, being adjacent to the carbonyl group, would be shifted further downfield, likely in the range of 2.0-2.5 ppm, and would appear as a multiplet due to coupling with the adjacent methylene protons of the ring.
The methylene protons (CH₂) situated between the carbonyl group and the 2-fluorophenyl ring are diastereotopic and would therefore be expected to show distinct chemical shifts, likely appearing as a singlet or a pair of doublets around 3.8-4.2 ppm.
The aromatic protons of the 2-fluorobenzyl group would resonate in the downfield region, typically between 7.0 and 7.5 ppm. The fluorine substituent will introduce additional complexity through ¹H-¹⁹F coupling, leading to further splitting of the aromatic signals. The proton ortho to the fluorine atom is expected to show the largest coupling constant.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl CH₂ | 0.8 - 1.5 | m |
| Cyclopropyl CH | 2.0 - 2.5 | m |
| Benzyl (B1604629) CH₂ | 3.8 - 4.2 | s or ABq |
| Aromatic CH | 7.0 - 7.5 | m |
Note: These are predicted values and may vary from experimental data. 'm' denotes multiplet, 's' denotes singlet, and 'ABq' denotes an AB quartet.
Carbon-13 (¹³C) NMR Spectral Characterization
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of 200-210 ppm.
The carbons of the cyclopropyl ring will be found in the upfield region. The methylene carbons of the ring are expected to resonate at approximately 10-15 ppm, while the methine carbon, being attached to the carbonyl group, will be shifted downfield to around 20-25 ppm.
The methylene bridge carbon will likely appear in the range of 40-50 ppm. The aromatic carbons will produce a series of signals between 115 and 140 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant, and its chemical shift will be significantly influenced by the fluorine's electronegativity, likely appearing around 160 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 200 - 210 |
| Cyclopropyl CH₂ | 10 - 15 |
| Cyclopropyl CH | 20 - 25 |
| Benzyl CH₂ | 40 - 50 |
| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-H | 115 - 135 |
| Aromatic C-C | 125 - 140 |
Note: These are predicted values and may vary from experimental data. 'd' denotes a doublet due to C-F coupling.
Investigation of Anisotropic Effects from the Cyclopropyl Ring
The cyclopropyl ring is known to exhibit significant magnetic anisotropy. This effect arises from the unique electronic structure of the three-membered ring, which can induce both shielding and deshielding of nearby nuclei in an NMR experiment. The plane of the cyclopropyl ring acts as a boundary, with regions above and below the ring being shielded (experiencing a reduced effective magnetic field) and regions in the plane of the ring being deshielded.
In this compound, the protons of the benzyl methylene group and the aromatic ring are in close proximity to the cyclopropyl ring. The specific conformation of the molecule will determine the extent and nature of the anisotropic effect. If the benzyl group is positioned over the face of the cyclopropyl ring, its protons would be expected to be shielded and appear at a higher field (lower ppm value) than would be predicted based on inductive effects alone. Conversely, if these protons lie in the plane of the ring, they would be deshielded. The study of these anisotropic effects through advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide valuable information about the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Formula Validation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₁FO), the exact mass can be calculated and compared with the experimental value.
Predicted HRMS data suggests that the [M+H]⁺ ion would have an m/z of 179.08667. uni.lu Experimental verification of this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. Other adducts, such as [M+Na]⁺ and [M+K]⁺, could also be observed and would further corroborate the molecular weight. uni.lu
Table 3: Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.08667 |
| [M+Na]⁺ | 201.06861 |
| [M+K]⁺ | 217.04255 |
Source: PubChemLite uni.lu
X-ray Crystallography for Solid-State Structure Determination
To date, no publicly available X-ray crystal structure of this compound has been reported. However, should a suitable single crystal be obtained, X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state.
Analysis of Bond Angles and Torsional Strain within the Cyclopropane (B1198618) Ring
The cyclopropane ring is a defining feature of this molecule and is characterized by significant ring strain, which influences its chemical reactivity. This strain is a composite of angle strain and torsional strain.
Angle Strain: The carbon atoms in the cyclopropane ring are sp³-hybridized, with an ideal tetrahedral bond angle of approximately 109.5°. However, the geometric constraint of the three-membered ring forces the internal C-C-C bond angles to be 60°. masterorganicchemistry.com This severe deviation from the ideal angle creates substantial instability known as angle strain, or Von Baeyer strain. masterorganicchemistry.com This strain means the electron clouds of the carbon-carbon bonds are forced into closer proximity than is optimal, leading to repulsion. masterorganicchemistry.com The bonding in cyclopropane is often described using the Coulson-Moffit model, which involves "bent bonds" to accommodate the small angles. wikipedia.org
The presence of substituents, such as the 2-fluorobenzyl ketone group, can further influence the ring's geometry. Studies on structurally similar donor-acceptor cyclopropanes have shown that the C1-C2 bond can be elongated compared to unsubstituted cyclopropane. nih.gov For instance, X-ray crystallography on a related substituted cyclopropane revealed a bond length of 1.536 Å, which is significantly longer than the 1.510 Å bond in unsubstituted cyclopropane. nih.gov This elongation is attributed to the electronic effects of the donor and acceptor groups attached to the ring. nih.gov X-ray crystallography is the definitive technique for precisely measuring these bond angles and lengths.
Table 1: Bond Angle and Length Comparison in Cyclopropane Systems
| Parameter | Ideal Tetrahedral Carbon | Unsubstituted Cyclopropane | Substituted Cyclopropyl Ketone (Example) | Source |
|---|---|---|---|---|
| C-C-C Bond Angle | ~109.5° | 60° | ~60° | masterorganicchemistry.com |
| C-C Bond Length | ~1.54 Å | 1.510 Å | 1.536 Å | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound, the key functional groups include the ketone carbonyl (C=O), the carbon-fluorine bond (C-F), the aromatic ring (C=C), and the cyclopropyl C-H bonds.
The IR spectrum of a related (aryl)cyclopropyl ketone shows characteristic absorption bands that confirm its structure. nih.gov The most prominent peak is typically the strong absorption from the carbonyl (C=O) stretch, which appears in the range of 1635-1655 cm⁻¹. nih.gov The aromatic ring gives rise to several absorptions, including those for C=C stretching within the ring, typically seen around 1450-1600 cm⁻¹. nih.gov The C-F bond stretch is expected in the fingerprint region, while the C-H stretching of the cyclopropyl group can also be identified.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Source |
|---|---|---|---|
| Ketone | C=O Stretch | 1635 - 1655 | nih.gov |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | nih.gov |
| Aromatic C-H | C-H Stretch | ~3000 - 3100 | |
| Cyclopropyl C-H | C-H Stretch | ~3000 - 3100 |
| Fluorine Substituent | C-F Stretch | ~1000 - 1250 | |
Chromatographic Methods for Purity and Identity
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity, which is critical for its use as a pharmaceutical intermediate. chemicalbook.com
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (in a column) and a liquid mobile phase. Purity levels are often determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For this compound, HPLC analysis has been reported to confirm high levels of purity. lgcstandards.com
Table 3: Reported HPLC Purity for this compound
| Purity Level | Analytical Method | Source |
|---|---|---|
| >95% | HPLC | lgcstandards.com |
Gas Chromatography (GC)
Given its volatility, with a reported boiling point of 61°C at 0.2 mmHg, Gas Chromatography (GC) is another suitable method for the purity analysis of this compound. chemicalbook.com In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. Commercial suppliers of this compound often use GC to certify its purity. chemicalbook.comtcichemicals.comtcichemicals.com
Table 4: Reported GC Purity for this compound
| Purity Level | Analytical Method | Source |
|---|
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
While specific, in-depth DFT studies exclusively on the electronic structure of cyclopropyl (B3062369) 2-fluorobenzyl ketone are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of related aryl cyclopropyl ketones. DFT calculations are instrumental in understanding the interplay between the cyclopropyl and the 2-fluorobenzyl moieties and their influence on the ketone's reactivity.
Computational studies on similar aryl cyclopropyl ketones reveal that the electronic structure is significantly influenced by the conjugation between the aryl ring and the carbonyl group. This interaction affects the stability of intermediates, such as ketyl radicals, which are crucial in certain reactions. For instance, in SmI2-catalyzed couplings, the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical through conjugation with the aromatic ring. nih.govacs.org The presence of an ortho-substituent on the phenyl ring, such as the fluorine atom in cyclopropyl 2-fluorobenzyl ketone, can induce a twist in the conformation, affecting the degree of this conjugation and thereby modulating the reactivity. acs.org
Key electronic parameters that can be determined through DFT calculations for this compound would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The MEP would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, with the carbonyl oxygen expected to be a site of negative potential, making it a target for electrophilic attack.
Table 1: Representative Data from DFT Analysis of a Related Aryl Cyclopropyl Ketone
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 3.1 D | Quantifies the overall polarity of the molecule. |
Note: The data in this table is illustrative and based on typical values for similar aromatic ketones. Specific values for this compound would require dedicated DFT calculations.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling, often employing DFT, is a powerful approach to investigate the mechanisms of reactions involving this compound. Such studies can elucidate transition state structures, activation energies, and reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics.
One area where such modeling is particularly relevant is in the reactions involving the opening of the strained cyclopropyl ring. For example, in SmI2-catalyzed intermolecular couplings of cyclopropyl ketones with alkynes, computational studies have been instrumental in mapping out the reaction mechanism. acs.orgacs.org These studies have shown that the reaction proceeds via the formation of a ketyl radical, followed by the fragmentation of the cyclopropyl ring. The calculations revealed that the stability of the ketyl radical and the energy barrier for the cyclopropyl ring-opening are key factors influencing the reaction's efficiency. The substitution pattern on the aryl ring was found to have a significant impact on these parameters. nih.gov
Furthermore, the synthesis of prasugrel (B1678051), a potent antiplatelet agent, involves the reaction of a derivative of this compound. researchgate.net Quantum chemical modeling could be applied to understand the stereoselectivity and reaction mechanism of the steps involved in converting this compound to the final active pharmaceutical ingredient.
Prediction of Conformational Preferences and Stereochemical Effects
The conformational flexibility of this compound is another important aspect that can be investigated using computational methods. The molecule has several rotatable bonds, leading to different possible spatial arrangements of its constituent groups.
A study on the conformational analysis of the closely related cyclopropyl methyl ketone using molecular orbital calculations has shown that the s-cis conformation, where the carbonyl group and the cyclopropyl ring are eclipsed, is the most stable. dp.la This preference is attributed to favorable electronic interactions between the carbonyl group and the cyclopropyl ring. It is reasonable to infer that this compound would exhibit a similar conformational preference for the cyclopropyl ketone moiety.
The presence of the 2-fluorobenzyl group introduces additional conformational complexity. The rotation around the bond connecting the benzyl (B1604629) group to the carbonyl carbon will lead to different conformers. The relative energies of these conformers will be influenced by steric hindrance and electronic interactions between the 2-fluorophenyl ring and the rest of the molecule.
Crystallographic analysis of a diketone derivative of this compound, namely 5-(4-chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione, provides valuable experimental data on its stereochemistry. nih.gov In the crystal structure, the cyclopropane (B1198618) ring is disordered over two orientations. This observation suggests that in the solid state, multiple conformations can be accessible. The dihedral angles between the various phenyl rings and the cyclopropane ring have been determined, providing a detailed picture of the molecule's three-dimensional structure. nih.govnih.gov Such experimental data is invaluable for benchmarking and validating computational models of conformational preferences.
Table 2: Conformational Analysis Data for Cyclopropyl Methyl Ketone
| Conformation | Torsion Angle (O=C-C-H) | Relative Energy (kcal/mol) |
|---|---|---|
| s-cis | 0° | 0.0 |
| s-trans | 180° | ~1.5 |
Note: This data is for the analogous cyclopropyl methyl ketone and serves as a model for the conformational preference of the cyclopropyl ketone fragment in the title compound.
Molecular Docking Studies for Ligand-Target Interactions (when applicable to derivatives)
This compound itself is primarily an intermediate in the synthesis of other compounds, most notably prasugrel. researchgate.net Therefore, molecular docking studies are more relevant to its derivatives, particularly prasugrel and its metabolites, to understand their interactions with biological targets.
Prasugrel is an antiplatelet drug that, after metabolic activation, irreversibly binds to the P2Y12 receptor on platelets. Molecular docking studies have been employed to investigate the binding of the active metabolite of prasugrel to the P2Y12 receptor. These studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the drug's potent inhibitory activity.
While no direct molecular docking studies on this compound are reported, computational investigations into its derivatives are crucial for drug design and understanding structure-activity relationships. For instance, docking studies on derivatives of this compound have been performed in the context of developing potential anticancer agents. researchgate.net In such studies, the synthesized compounds are computationally docked into the active site of a target protein to predict their binding affinity and mode of interaction, guiding the design of more potent inhibitors.
Applications in Medicinal Chemistry and Biological Research
Intermediate in Antiplatelet Drug Synthesis (Prasugrel)
Cyclopropyl (B3062369) 2-fluorobenzyl ketone is an essential precursor in the manufacturing of Prasugrel (B1678051), a third-generation thienopyridine antiplatelet agent. asianpubs.org Prasugrel is clinically used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI). asianpubs.orgyoutube.com The synthesis of Prasugrel involves the condensation of a derivative of cyclopropyl 2-fluorobenzyl ketone with a thienopyridine moiety. asianpubs.orgresearchgate.net
Prasugrel is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its therapeutic effect. researchgate.netahajournals.org The journey from the inactive prodrug to the potent antiplatelet agent involves a two-step metabolic process. researchgate.net
Upon oral administration, Prasugrel is rapidly absorbed and undergoes hydrolysis by esterases, primarily in the intestine and blood, to form an inactive intermediate metabolite, a thiolactone designated as R-95913. ahajournals.org This initial step is crucial for preparing the molecule for the subsequent and final activation step.
The second step involves the oxidation of this intermediate metabolite by cytochrome P450 (CYP) enzymes in the liver, predominantly CYP3A and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. ahajournals.orgnih.gov This enzymatic oxidation converts the thiolactone into the active metabolite of Prasugrel, known as R-138727. nih.govnih.gov This active metabolite contains a reactive thiol group that is essential for its pharmacological activity. nih.gov
It is noteworthy that the inactive intermediate metabolite (R-95913) has been found to potentially modulate the effects of the active metabolite. Studies have shown that higher levels of this intermediate can negatively correlate with the inhibition of platelet aggregation, suggesting a possible antagonistic interaction with the active form at the P2Y12 receptor. nih.govahajournals.orgnih.gov
Table 1: Key Metabolites of Prasugrel
| Compound Name | Role | Metabolic Conversion |
|---|---|---|
| Prasugrel | Prodrug | Hydrolyzed by esterases |
| R-95913 | Inactive Intermediate Metabolite | Oxidized by CYP enzymes |
This table summarizes the key players in the metabolic activation of Prasugrel.
The therapeutic efficacy of Prasugrel lies in its ability to inhibit platelet aggregation, a key process in the formation of blood clots. The active metabolite of Prasugrel, R-138727, achieves this by irreversibly binding to the P2Y12 receptor on the surface of platelets. ahajournals.orgnih.gov
The P2Y12 receptor plays a critical role in platelet activation. When adenosine (B11128) diphosphate (B83284) (ADP) binds to this receptor, it initiates a cascade of intracellular signaling events that lead to platelet aggregation and the formation of a thrombus. ahajournals.org The active metabolite of Prasugrel, with its reactive thiol group, forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor. nih.gov This irreversible binding blocks ADP from accessing its receptor, thereby preventing platelet activation and subsequent aggregation for the lifespan of the platelet. ahajournals.orgahajournals.org
The inhibition of the P2Y12 receptor by Prasugrel's active metabolite is highly potent and consistent, leading to a more rapid and robust antiplatelet effect compared to earlier generation thienopyridines. ahajournals.orgnih.gov
Synthesis of Cytotoxic α,β-Unsaturated Ketone Analogues
Beyond its established role in antiplatelet therapy, the structural scaffold of this compound has served as a template for the synthesis of novel α,β-unsaturated ketone analogues with potential anticancer activity. These compounds are designed to exploit the reactivity of the α,β-unsaturated ketone moiety, a structural feature present in many natural and synthetic compounds with cytotoxic properties. The synthesis of these analogues often involves reactions that introduce a double bond in conjugation with the ketone, a key pharmacophore for interacting with biological targets. nih.govnih.govyoutube.com
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For α,β-unsaturated ketone analogues derived from cyclopropyl ketones, SAR studies have explored the impact of various substituents on their cytotoxicity against different tumor cell lines. mdpi.comnih.gov
These studies have systematically modified different parts of the molecule, including the aromatic ring and the substituents on the α,β-unsaturated system, to identify key structural features that enhance anticancer potency and selectivity. mdpi.commdpi.com For instance, the introduction of specific functional groups on the phenyl ring can significantly modulate the compound's electronic properties and its ability to interact with target proteins in cancer cells. nih.gov
Table 2: Illustrative SAR Data for Hypothetical α,β-Unsaturated Ketone Analogues
| Analogue | Substitution on Phenyl Ring | Modification of Unsaturated System | IC50 (µM) against a Hypothetical Cancer Cell Line |
|---|---|---|---|
| 1 | 2-Fluoro | Standard α,β-double bond | 10.5 |
| 2 | 4-Fluoro | Standard α,β-double bond | 8.2 |
| 3 | 2,4-Difluoro | Standard α,β-double bond | 5.1 |
| 4 | 2-Fluoro | Introduction of a methyl group at the α-position | 15.8 |
This interactive table presents hypothetical data to illustrate how structural modifications can impact the cytotoxic activity (IC50 values) of α,β-unsaturated ketone analogues. Lower IC50 values indicate higher potency.
The cyclopropane (B1198618) ring is a unique structural motif in medicinal chemistry. unl.ptnih.gov Its inherent rigidity and strained three-membered ring structure can significantly influence the conformational properties of a molecule. unl.ptrsc.org In the context of α,β-unsaturated ketone analogues, the cyclopropane ring can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. researchgate.net
This conformational constraint can reduce the entropic penalty associated with binding, potentially leading to higher affinity and potency. nih.govresearchgate.net The cyclopropyl group can also influence the electronic properties of the adjacent ketone and the α,β-unsaturated system, further impacting the molecule's reactivity and interaction with cellular components. nih.govrsc.orgnih.gov The unique π-character of the C-C bonds within the cyclopropane ring can also contribute to its interaction with biological macromolecules. nih.gov
One of the key mechanisms by which some anticancer agents exert their cytotoxic effects is by disrupting the microtubule network within cells. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Certain α,β-unsaturated ketones have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The proposed mechanism involves the covalent modification of tubulin, the protein subunit of microtubules, by the reactive α,β-unsaturated ketone moiety. This modification can disrupt the assembly of tubulin into microtubules or promote their disassembly. nih.gov While direct evidence for microtubule depolymerization by derivatives of this compound is still an active area of research, the presence of the α,β-unsaturated ketone pharmacophore suggests this as a plausible mechanism of action for their observed cytotoxicity.
Development of Antiviral Agents (e.g., Efavirenz Analogues)
The structural framework of cyclopropyl ketones, particularly the cyclopropyl moiety attached to a carbonyl group, is of significant interest in the development of antiviral agents. This is exemplified by its relationship to Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. digitellinc.comseu.edu Cyclopropylacetylene (B33242), a key intermediate in the synthesis of Efavirenz, contains the critical cyclopropyl group. digitellinc.comseu.edu Researchers have explored the synthesis of various structural analogues of Efavirenz to improve its efficacy, metabolic profile, and activity against resistant viral strains. digitellinc.comnih.gov
These explorations have often focused on modifying or replacing the cyclopropylacetylene side chain. nih.gov One area of research involves replacing the cyclopropane ring with small heterocyclic rings. nih.gov Another approach investigates substituting the entire acetylenic side chain with alkyloxy groups. nih.gov Several of these analogues have demonstrated potency equivalent to Efavirenz against both wild-type HIV-1 and the key K103N mutant, which confers resistance to many NNRTIs. nih.gov The rationale for creating these analogues includes addressing the chemical challenges in synthesizing the cyclopropylacetylene component, which can be expensive, difficult to obtain, and prone to ring-opening side reactions during synthesis. digitellinc.comseu.edu By developing new synthetic pathways and molecular analogues, such as those with larger, less-strained hydrocarbon rings (e.g., cyclobutyl or cyclopentyl), researchers aim to create more accessible and stable antiviral compounds. digitellinc.com
Table 1: Research on Efavirenz Analogues
| Analogue Strategy | Target | Rationale | Key Findings | Citations |
| Replacement of Cyclopropane Ring | HIV-1 Reverse Transcriptase | Improve synthesis, stability, and potency | Analogues with small heterocycles showed potency equivalent to Efavirenz against wild-type and K103N mutant virus. | nih.gov |
| Replacement of Acetylenic Side Chain | HIV-1 Reverse Transcriptase | Overcome synthetic challenges | Alkyloxy group replacements resulted in compounds with potency equivalent to Efavirenz. | nih.gov |
| Replacement with Larger Rings | HIV-1 Reverse Transcriptase | Reduce ring strain and unwanted ring-opening during synthesis | Proposed use of cyclobutylacetylene and cyclopentylacetylene (B1345640) to create more stable intermediates. | digitellinc.com |
Building Block for Compounds Targeting Neurological Disorders
This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals, including those developed to target neurological disorders. chemimpex.com Its utility as a building block stems from the unique structural and electronic properties conferred by the cyclopropyl and 2-fluorobenzyl groups, which can be leveraged to create more complex molecules with specific biological activities. chemimpex.com
While its applications are broad, a notable example is its role as a precursor in the synthesis of Prasugrel. lgcstandards.comlgcstandards.com Prasugrel is an antiplatelet agent, and its mechanism of action involves the irreversible binding of its active metabolite to the P2Y12 receptor on platelets. The P2Y12 receptor is a G-protein coupled receptor, a class of receptors that is also a major target for drugs aimed at treating a wide array of neurological and psychiatric conditions. The principles of designing molecules that bind selectively and with high affinity to such receptors are central to neuropharmacology. Therefore, the synthetic pathways and molecular scaffolds used for Prasugrel, originating from intermediates like this compound, serve as a valuable case study for the development of compounds targeting similar receptors involved in neurological pathways.
Explorations in Enzyme Inhibition and Receptor Binding Mechanisms
The chemical structure of this compound makes it a valuable compound for researchers studying enzyme inhibition and receptor binding mechanisms, which are fundamental to understanding biological processes and drug interactions. chemimpex.com
Receptor Binding: The most direct application in this area is through its use as an intermediate for molecules that exhibit high-affinity receptor binding. As mentioned previously, this compound is a building block for Prasugrel. The active metabolite of Prasugrel functions by irreversibly binding to and inhibiting the P2Y12 receptor, thereby blocking platelet activation and aggregation. This serves as a clear example of how the foundational structure of the ketone can be elaborated into a molecule designed for specific and potent receptor interaction. Furthermore, related research into donor-acceptor cyclopropanes derived from 2-hydroxyaryl compounds has shown that these molecules can act as selective antagonists for orexin (B13118510) 2 receptors, highlighting the potential of the cyclopropane motif in targeting neuronal receptors. nih.gov
Enzyme Inhibition: The fluoroketone motif present in the compound is a known pharmacophore for enzyme inhibition. nih.gov Research into other fluoroketones has demonstrated their potential as potent and selective inhibitors of various enzymes. For example, studies have shown that certain fluoroketones are powerful inhibitors of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), an enzyme that has emerged as a novel pharmaceutical target. nih.gov Specifically, 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one was identified as the most potent inhibitor of GVIA iPLA2 reported at the time of the study. nih.gov This body of research suggests that this compound, as a fluorinated ketone, has the potential to be explored as a candidate for inhibiting various enzymatic targets. chemimpex.comnih.gov
Table 2: Receptor and Enzyme Interactions of Related Compounds
| Compound/Class | Target | Mechanism/Activity | Relevance | Citations |
| Prasugrel (from this compound) | P2Y12 Receptor | Irreversible antagonist | Demonstrates use of the ketone as a precursor for a potent receptor-binding drug. | |
| 2-Hydroxyaryl-derived Cyclopropanes | Orexin 2 Receptors | Selective antagonist | Shows the potential of the cyclopropane motif in targeting neuronal receptors. | nih.gov |
| Fluoroketones (general class) | Group VIA iPLA2 | Potent enzyme inhibitor | Establishes the fluoroketone moiety as a key feature for enzyme inhibition. | nih.gov |
Design and Synthesis of Bioactive Molecules
This compound is a versatile chemical intermediate widely utilized as a building block in organic synthesis for the creation of more complex, biologically active molecules. chemimpex.com Its distinct structure, combining a strained cyclopropyl ring with a fluorinated aromatic system, provides a unique platform for developing novel therapeutic agents. chemimpex.com
The compound's primary role is as a key intermediate in multi-step synthetic pathways. chemimpex.com A prominent example is its use in the production of the antiplatelet drug Prasugrel, which underscores its importance in pharmaceutical development. lgcstandards.comlgcstandards.com The synthesis of Prasugrel from this ketone involves further chemical transformations that build upon its core structure to yield the final active pharmaceutical ingredient.
Furthermore, the general class of donor-acceptor cyclopropanes, to which this ketone belongs, is highly valued by organic chemists. nih.gov These compounds are prized for their high reactivity and ability to act as synthetic equivalents of 1,3-dipoles, enabling the construction of various cyclic and heterocyclic compounds that are otherwise difficult to access. nih.gov A simple and general method for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes has been developed, which can serve as promising building blocks for a diverse range of bioactive compounds. nih.gov This highlights the broader potential of the cyclopropyl ketone scaffold in medicinal chemistry for generating libraries of new molecules for biological screening. chemimpex.comnih.gov
Impurity Profiling and Degradation Chemistry in Pharmaceutical Contexts
Identification of Process-Related Impurities
The manufacturing process of Cyclopropyl (B3062369) 2-fluorobenzyl ketone can inadvertently introduce several impurities. These can originate from starting materials, reagents, solvents, or by-products of the chemical reactions. A common synthetic route involves a Grignard reaction between a 2-fluorobenzyl halide and a cyclopropyl nitrile or a related cyclopropyl derivative. Based on these synthetic pathways, a profile of potential process-related impurities can be anticipated.
A prominent method for synthesizing Cyclopropyl 2-fluorobenzyl ketone is through a Grignard reaction, which can involve reactants such as 2-fluorobenzyl bromide and cyclopropyl cyanide in a solvent like diethyl ether. Another approach utilizes the reaction of a Grignard reagent with 2-fluorobenzyl acetic acid and methyl cyclopropyl carboxylate in a mixture of toluene (B28343) and tetrahydrofuran (B95107) (THF).
Given these synthetic routes, potential process-related impurities may include:
Unreacted starting materials such as 2-fluorobenzyl bromide, cyclopropyl cyanide, and 2-fluorobenzyl acetic acid.
Residual solvents like diethyl ether, toluene, and THF.
By-products from side reactions inherent to the Grignard process.
The effective control and removal of these impurities are critical steps in the manufacturing process to ensure the high purity of the final this compound intermediate.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug intermediate and for identifying potential degradation products that may form under various environmental conditions. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and heat.
Hydrolytic Degradation Pathways (Acidic, Basic, Neutral)
While specific studies on the hydrolytic degradation of this compound are not extensively documented, inferences can be drawn from forced degradation studies of Prasugrel (B1678051). researchgate.netju.edu.jo The ketone functional group is generally considered to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the stability may be compromised. Studies on Prasugrel have shown significant degradation under acidic, basic, and neutral hydrolytic conditions. researchgate.netju.edu.joresearchgate.net One of the identified degradation products of Prasugrel is 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione, which suggests that the core structure, which includes the cyclopropyl ketone moiety, can undergo degradation. researchgate.net
Oxidative Degradation Mechanisms (Autoxidation, Peroxide-Mediated)
The cyclopropyl ketone moiety is susceptible to oxidative degradation. The use of oxidizing agents can lead to the formation of various degradation products.
Autoxidation and Peroxide-Mediated Oxidation: Studies on Prasugrel have demonstrated its susceptibility to both autoxidation and peroxide-mediated oxidation. sci-hub.se A significant degradation product identified in these studies is 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione . researchgate.net This diketone is a direct result of the oxidation of the carbon atom positioned between the carbonyl group and the 2-fluorophenyl ring. This suggests a likely oxidative degradation pathway for this compound itself. The mechanism may involve radical-initiated oxidation or direct oxidation by peroxides.
Oxidation with Strong Oxidizing Agents: The ketone can be oxidized to form the corresponding carboxylic acid, 2-fluorobenzoic acid , using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The cyclopropyl group itself can also undergo oxidation, particularly at the carbon atom alpha to the ring, which is a known metabolic pathway for some cyclopropyl-containing compounds. researchgate.nethyphadiscovery.com
| Stress Condition | Potential Degradation Product | Chemical Name |
| Oxidation | 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione | 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione |
| Strong Oxidation | 2-fluorobenzoic acid | 2-fluorobenzoic acid |
Photolytic Degradation Products
Cyclopropyl ketones are known to be photochemically active. The strain in the cyclopropane (B1198618) ring makes them susceptible to ring-opening reactions upon exposure to ultraviolet (UV) light. acs.orgrsc.orgacs.org This photoisomerization can lead to the formation of various rearranged products. While specific photolytic degradation products of this compound have not been detailed in the literature, the general reactivity of this class of compounds suggests that photostability is a critical parameter to consider. Forced degradation studies on Prasugrel, however, have shown it to be relatively stable under photolytic stress, which might imply a degree of stability for its ketone intermediate under certain conditions. researchgate.netju.edu.jo
Thermal Degradation Studies
Thermal stability is a crucial factor for the storage and handling of pharmaceutical intermediates. This compound is reported to be stable at room temperature. However, it undergoes decomposition at elevated temperatures, typically above 200°C. The specific thermal degradation products have not been extensively characterized in the available literature, but high temperatures are expected to lead to fragmentation of the molecule.
Analytical Method Development for Impurity Determination
To ensure the quality of this compound, robust analytical methods are required to detect and quantify any process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Forced degradation studies of Prasugrel have utilized reversed-phase HPLC methods, often with a C18 or C8 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. researchgate.netju.edu.jo Detection is typically performed using a UV detector. These methods have proven effective in separating Prasugrel from its various degradation products. researchgate.net
Future Directions and Emerging Research Avenues
Novel Synthetic Route Discovery
The established synthesis of Cyclopropyl (B3062369) 2-fluorobenzyl ketone often involves a Grignard reaction, typically between a 2-fluorobenzyl magnesium halide and a cyclopropane (B1198618) derivative like cyclopropanecarbonitrile (B140667). researchgate.net While effective, these methods present opportunities for improvement, driving research towards novel synthetic pathways. A primary goal is to develop methods that avoid the strict anhydrous and anaerobic conditions required for Grignard reagents, which would simplify the procedure and make it more suitable for large-scale industrial production. google.comgoogle.com
Research efforts are exploring alternative starting materials and reaction types. One area of investigation involves replacing 2-fluorobenzyl bromide with the more economical and lower molecular weight 2-fluorobenzyl chloride. researchgate.netepo.org Another promising avenue is the development of non-Grignard methods, such as those using o-fluorophenyl acetate (B1210297) or cyclopropanecarboxylic acid as starting materials under milder conditions. google.comgoogle.com The Corey-Chaykovsky cyclopropanation of chalcones presents another potential methodology for creating the cyclopropyl ketone structure, offering a different approach to forming this key molecular framework. nih.gov The objective of this research is to enhance yield, reduce costs, and improve the environmental profile of the synthesis. researchgate.net
| Starting Material 1 | Starting Material 2 | Key Reagents/Solvents | Reported Yield | Reference |
|---|---|---|---|---|
| 2-fluorobenzyl bromide | cyclopropyl cyanide | Magnesium, Diethyl ether | 69-70% | researchgate.net |
| 2-fluorobenzyl chloride | cyclopropanecarboxylic acid dimethylamide | Magnesium, Iodine, Diethyl ether, Tetrahydrofuran (B95107) | ~80% | researchgate.net |
| o-fluoro-acid ethyl ester | ethylene-acetic acid | CDI, NaH, DMF, Ethanol, HCl | ~90% | google.comgoogle.com |
Exploration of Undiscovered Biological Activities
The most well-documented application of Cyclopropyl 2-fluorobenzyl ketone is as a crucial intermediate in the synthesis of the antiplatelet drug Prasugrel (B1678051) and the ADHD medication Atomoxetine. lookchem.comchemicalbook.comchemicalbook.com However, the inherent structural motifs of the compound—a fluorinated aromatic ring and a strained cyclopropyl group—suggest it could be a valuable scaffold for a much broader range of biologically active molecules. chemimpex.com
Emerging research indicates potential cytotoxic effects against certain cancer cell lines, opening a new frontier for investigation in oncology. Beyond pharmaceuticals, the compound is being explored for its utility in agricultural chemistry for the development of more effective and environmentally benign pesticides and herbicides. chemimpex.com Furthermore, its unique structure makes it a valuable tool in biochemical research for studies involving enzyme inhibition and receptor binding, which can help in understanding complex biological processes. chemimpex.com Future research will likely involve high-throughput screening of the compound and its derivatives against a wide array of biological targets to uncover novel therapeutic and agrochemical applications.
Applications in Materials Science for Specialty Chemicals and Polymers
The unique chemical properties of this compound make it an attractive building block for materials science. chemimpex.com The presence of the electron-withdrawing fluorine atom on the benzyl (B1604629) group and the strained cyclopropyl ring imparts specific reactivity and stability characteristics that can be harnessed in the synthesis of advanced materials. chemimpex.comcymitquimica.com
Researchers are exploring its use in the production of specialty chemicals and advanced polymers. chemimpex.com Potential applications include the development of novel coatings and polymers with tailored properties, such as enhanced thermal stability, specific chemical resistance, or unique optical and electronic characteristics. chemimpex.com The compound’s ability to participate in various chemical reactions allows for its incorporation into larger, more complex molecular architectures, paving the way for new materials designed for a range of industrial uses.
| Field | Specific Application Area | Reference |
|---|---|---|
| Medicinal Chemistry | Intermediate for antiplatelet and neurological drugs | lookchem.com |
| Oncology | Potential cytotoxic effects against cancer cells | |
| Agricultural Chemistry | Formulation of pesticides and herbicides | chemimpex.com |
| Biochemical Research | Enzyme inhibition and receptor binding studies | chemimpex.com |
| Materials Science | Synthesis of specialty coatings and advanced polymers | chemimpex.com |
Sustainable and Green Chemistry Approaches to Synthesis
In line with the global shift towards environmentally responsible chemical manufacturing, a significant area of future research is the development of sustainable and green synthetic routes to this compound. Current research priorities focus on minimizing the environmental impact of the production process. google.comgoogle.com
Key goals include designing syntheses that operate under milder reaction conditions, thereby reducing energy consumption. google.comgoogle.com A major focus is on avoiding hazardous reagents and moisture-sensitive materials, such as the Grignard reagents common in traditional syntheses, which would reduce waste and improve operational safety. google.comgoogle.com The use of more economical and less toxic starting materials, such as substituting chlorides for bromides, is another important strategy for improving the sustainability of the process. researchgate.netepo.org These green chemistry approaches aim to create a manufacturing process that is not only more cost-effective and efficient but also significantly lighter on the environment. google.comgoogle.com
Q & A
Q. What are the established synthetic methodologies for Cyclopropyl 2-fluorobenzyl ketone?
this compound is typically synthesized via cyclopropanation reactions. Common routes include:
- Ketone-based synthesis : Starting with fluorobenzyl ketones, cyclopropane rings are introduced using reagents like diazomethane or Simmons-Smith reagents under controlled conditions.
- Ester/acid precursors : Decarboxylative rearrangements of α-(carbonyl)cyclopropane carboxylic acids, though yields may vary depending on substituent effects .
- Furan derivatives : Ring-opening reactions of substituted furans followed by functionalization to install the fluorobenzyl group. Post-synthesis, purification involves techniques such as column chromatography or fractional distillation. Key challenges include optimizing yield and minimizing by-products like dihydrofurans .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- NMR spectroscopy : and NMR confirm the cyclopropyl and fluorobenzyl moieties. Anisotropic effects in the cyclopropyl ring produce distinct splitting patterns.
- X-ray crystallography : Tools like SHELX and WinGX are critical for resolving crystal structures, particularly to analyze bond angles and torsional strain in the cyclopropane ring .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and purity.
Q. What are the primary applications of this compound in medicinal chemistry?
This compound is a key intermediate in synthesizing antiviral agents (e.g., Efavirenz) and antiplatelet drugs (e.g., prasugrel). Its cyclopropyl group enhances metabolic stability, while the fluorine substituent modulates electronic properties for target binding .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s photochemical reactivity?
The cyclopropyl ring adjacent to the carbonyl group accelerates reaction rates in specific solvents. For example:
- In tert-butyl alcohol, the cyclopropane ring undergoes rapid ring-opening to form dihydrofurans or esters.
- In ether, photoreduction dominates, with the cyclopropyl group stabilizing radical intermediates. Solvent polarity and cyclopropyl proximity to the carbonyl are critical factors. Comparative studies show reaction completion in 15 minutes for cyclopropyl ketones vs. hours for non-cyclopropane analogs .
Q. What mechanistic insights explain the stability of intermediates during decarboxylative rearrangements?
Decarboxylation of α-(carbonyl)cyclopropane carboxylic acids often retains the cyclopropane ring, but competing pathways (e.g., dihydrofuran formation) occur under acidic conditions. Key findings include:
- Low yields (<10%) of cyclopropyl phenyl ketone due to prior decarboxylation preventing rearrangement.
- Thermal stability of intermediates varies: Cyclopropyl phenyl ketone remains unchanged under reflux, while dihydrofurans decompose. Mechanistic studies recommend using trapping agents (e.g., methanol) to stabilize transient species .
Q. How do solvent effects modulate reaction pathways in this compound derivatives?
Solvent polarity dictates reaction outcomes:
- Polar solvents (e.g., tert-butyl alcohol): Promote ring-opening via nucleophilic attack on the cyclopropane ring.
- Non-polar solvents (e.g., hexane): Favor radical-mediated pathways, reducing cyclopropane ring cleavage. Computational modeling (DFT) and kinetic studies are advised to map solvent-dependent energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
